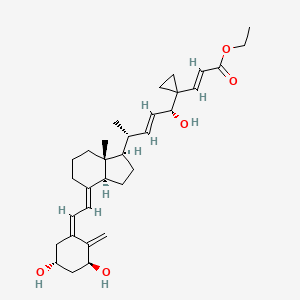

(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol

Description

Systematic Nomenclature and IUPAC Conventions for Secosteroid Derivatives

The systematic nomenclature of (5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol follows International Union of Pure and Applied Chemistry conventions established specifically for secosteroid derivatives. The term "secosteroid" derives from the Latin verb "secare" meaning "to cut," indicating that these compounds represent steroids with a "broken" ring structure. The prefix "seco-" indicates fission of a ring with addition of hydrogen atoms at each terminal group thus created, while retaining the original steroid numbering system.

In this compound's systematic name, the designation "9,10-seco" specifically indicates cleavage of the bond between carbon atoms C9 and C10 of the steroid B-ring. This nomenclatural convention represents one of the fundamental modifications that distinguish secosteroids from their parent steroid structures. The International Union of Pure and Applied Chemistry nomenclature system for secosteroids permits both systematic seco-steroid names and specialized trivial names, particularly for vitamin D derivatives, though systematic names may be more convenient for complicated structures.

The stereochemical descriptors incorporated into the name follow established conventions where the E,Z system describes double bond geometry, and the R,S system designates absolute configuration at chiral centers. The compound name includes multiple stereochemical designations: (5Z,7E,22E) indicating the geometric configuration of double bonds at positions 5, 7, and 22, and (1S,3R,24R) specifying the absolute configuration at chiral centers 1, 3, and 24. These stereochemical descriptors are essential for unambiguous identification, as the International Union of Pure and Applied Chemistry recommendations emphasize that after fission of ring B, the stereochemistry of substituents on ring A should be indicated by the R,S convention.

The nomenclatural complexity extends to the side chain modifications, where "25-(carboethoxy-methylene)" indicates the presence of an ethyl ester group attached to a methylene carbon at position 25. The "26,26-cyclo" designation refers to the formation of a cyclopropyl ring involving carbon 26, representing a structural modification that creates additional ring constraints within the molecule. The systematic name concludes with the designation of the core steroid framework as "cholestatetraene-1,3,24-triol," indicating a cholesterol-derived structure with four double bonds and hydroxyl groups at positions 1, 3, and 24.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of (5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol is C32H46O5, with a molecular weight of 510.7 grams per mole. This molecular composition reflects the substantial structural modifications from the basic steroid framework, incorporating additional carbon atoms through the carboethoxy-methylene substituent and the cyclopropyl ring formation. The monoisotopic mass has been precisely determined as 510.334526 atomic mass units, providing accurate identification parameters for analytical characterization.

The stereochemical configuration analysis reveals seven defined stereocenters within the molecular structure. The absolute configuration at carbon 1 is designated as S, indicating that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents are arranged in a counterclockwise direction. The configuration at carbon 3 is specified as R, representing a clockwise arrangement of priority-ordered substituents. Carbon 24 similarly exhibits R configuration, contributing to the overall three-dimensional architecture of the molecule.

The double bond configurations are precisely defined through E,Z nomenclature. The double bond at position 5 exhibits Z configuration, meaning that the highest priority substituents on each carbon are on the same side of the double bond. The double bonds at positions 7 and 22 both display E configuration, indicating that the highest priority substituents are on opposite sides of the respective double bonds. These stereochemical features are critical for biological activity, as the three-dimensional arrangement determines molecular recognition patterns and binding affinities with target proteins.

| Structural Feature | Specification | Chemical Significance |

|---|---|---|

| Molecular Formula | C32H46O5 | Extended carbon framework with oxygen functionalities |

| Molecular Weight | 510.7 g/mol | Substantial molecular mass indicating complex structure |

| Monoisotopic Mass | 510.334526 amu | Precise analytical identification parameter |

| Defined Stereocenters | 7 centers | Multiple chiral configurations affecting biological activity |

| Double Bond Configurations | 5Z, 7E, 22E | Specific geometric arrangements critical for molecular recognition |

| Ring System | 9,10-secosteroid | Modified steroid backbone with B-ring cleavage |

The cyclopropyl ring formation at the 26,26-position introduces additional conformational constraints that significantly influence the molecular flexibility and shape. This structural modification represents a unique feature that distinguishes this compound from conventional vitamin D analogs. The carboethoxy-methylene substituent at position 25 introduces both steric bulk and electronic effects that can modulate interactions with biological targets.

Comparative Structural Features of 9,10-Secosteroids

The structural characteristics of (5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol can be understood through comparison with other members of the 9,10-secosteroid family. The prototypical 9,10-secosteroid is cholecalciferol (vitamin D3), which has the systematic name (5Z,7E)-(3S)-9,10-secocholesta-5,7,10(19)-trien-3-ol. This comparison reveals both fundamental similarities and distinctive modifications that characterize the target compound.

The core structural similarity lies in the 9,10-seco framework, where both compounds exhibit cleavage of the B-ring between carbons 9 and 10. This modification transforms the traditional four-ring steroid structure into a unique configuration that permits greater molecular flexibility. The characteristic triene system involving carbons 5, 7, and 10(19) is present in both compounds, maintaining the geometric configurations that are essential for biological recognition.

Ergocalciferol (vitamin D2) provides another comparative reference point, with the systematic name (5Z,7E,22E)-(3S)-9,10-secoergosta-5,7,10(19),22-tetren-3-ol. This compound shares the 22E double bond configuration with the target molecule, but differs significantly in side chain complexity and hydroxylation pattern. The target compound exhibits hydroxyl groups at positions 1, 3, and 24, whereas ergocalciferol contains only a single hydroxyl group at position 3.

| Compound | Core Ring System | Hydroxylation Pattern | Side Chain Features | Molecular Formula |

|---|---|---|---|---|

| Target Compound | 9,10-secosteroid | 1,3,24-triol | Carboethoxy-methylene, cyclopropyl | C32H46O5 |

| Cholecalciferol (Vitamin D3) | 9,10-secosteroid | 3-ol | Simple alkyl chain | C27H44O |

| Ergocalciferol (Vitamin D2) | 9,10-secosteroid | 3-ol | Double bond at 22, methyl branches | C28H44O |

| Calcitriol | 9,10-secosteroid | 1,3,25-triol | Hydroxylated side chain | C27H44O3 |

The synthetic vitamin D analogs demonstrate extensive structural diversity while maintaining the fundamental 9,10-secosteroid framework. Modern synthetic approaches have produced compounds with modifications in the A-ring, side-chain, and CD-ring regions, each designed to optimize specific biological properties. The target compound incorporates multiple modification strategies simultaneously: A-ring hydroxylation at position 1, side-chain extension with the carboethoxy-methylene group, and conformational constraint through cyclopropyl ring formation.

The comparative analysis reveals that the target compound represents a highly sophisticated example of structure-activity relationship optimization in vitamin D analog design. The multiple hydroxyl groups, particularly the presence of 1α-hydroxylation, align with established patterns for enhancing biological potency in vitamin D receptor interactions. The side-chain modifications, including the carboethoxy group and cyclopropyl constraint, represent novel structural features that distinguish this compound from conventional vitamin D analogs.

The conformational properties of 9,10-secosteroids are fundamentally different from intact steroids due to the increased flexibility introduced by ring B cleavage. This flexibility allows for conformational adaptations that can enhance binding specificity and selectivity for target proteins. The target compound's additional structural constraints, particularly the cyclopropyl ring, provide a unique combination of flexibility and rigidity that may contribute to its distinctive biological properties.

Properties

CAS No. |

186371-96-0 |

|---|---|

Molecular Formula |

C₃₂H₄₆O₅ |

Molecular Weight |

510.7 |

IUPAC Name |

ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate |

InChI |

InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1 |

SMILES |

CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O |

Synonyms |

(2E)-3-[1-[(1R,2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-hydroxy-2-penten-1-yl]cyclopropyl]-2-propenoic Acid Ethyl Ester; (2E)-3-[1-[(1α,3β,5Z,7E,22E,24R)-1,3 |

Origin of Product |

United States |

Biological Activity

The compound (5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol is a complex sterol derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological activity, particularly focusing on its neuroprotective properties and effects on ion channels.

Chemical Structure and Properties

The compound belongs to the class of secosteroids and is characterized by a unique structural configuration that influences its biological functions. Its molecular formula is , and it features multiple hydroxyl groups which are critical for its activity.

Inhibition of Acid-Sensing Ion Channels (ASICs)

Recent studies have demonstrated that this compound acts as an inhibitor of acid-sensing ion channels (ASICs), which play a significant role in neuronal excitability and are implicated in ischemic brain injury. The inhibition of ASICs can lead to neuroprotective effects during conditions of acidosis, commonly observed in ischemic events:

- Experimental Findings :

- The compound was shown to inhibit ASIC1a and ASIC3 channels in vitro using the whole-cell patch-clamp technique. This inhibition was characterized as use-dependent but independent of voltage and pH levels .

- In vivo experiments indicated that the compound alleviated acidosis-mediated injury in cultured mouse cortical neurons and provided protection against brain injury induced by middle cerebral artery occlusion .

Biological Activity Summary Table

Neuroprotective Effects in Animal Models

In a controlled study involving wild-type and ASIC knockout mice:

- The administration of the compound significantly reduced neuronal death following induced ischemia.

- Mice lacking ASIC1 showed less sensitivity to ischemic damage when treated with the compound compared to their wild-type counterparts. This suggests a direct correlation between ASIC inhibition and neuroprotection .

Scientific Research Applications

Vitamin D Analog

ZK 168281 is recognized as a vitamin D analog, which positions it as a candidate for various studies related to vitamin D metabolism and its physiological effects. Vitamin D plays a crucial role in calcium homeostasis and bone metabolism, making this compound relevant in osteoporosis research and other bone-related diseases .

Anti-Cancer Research

Research indicates that ZK 168281 may exhibit anti-cancer properties. Its structural similarity to other steroid compounds allows it to interact with cellular pathways involved in cancer progression. Studies have suggested that compounds with similar structures can modulate cell growth and apoptosis in various cancer cell lines .

Cholesterol Metabolism

Given its cholestane backbone, ZK 168281 may influence cholesterol metabolism. Investigations into its role could provide insights into lipid metabolism disorders and cardiovascular health. Understanding how this compound affects cholesterol levels could lead to new treatments for hyperlipidemia .

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of vitamin D analogs like ZK 168281. Studies have shown that vitamin D can influence neurotrophic factors and may help mitigate neurodegenerative diseases such as Alzheimer's disease . This area of research is particularly promising for developing therapies aimed at neuroprotection.

Inflammatory Diseases

ZK 168281 may also play a role in modulating inflammatory responses due to its structural characteristics that allow interaction with inflammatory pathways. This suggests potential applications in treating autoimmune diseases or conditions characterized by chronic inflammation .

Case Study 1: Anti-Cancer Activity

A study conducted on ZK 168281 demonstrated its ability to inhibit the proliferation of breast cancer cells in vitro. The results indicated that the compound induced apoptosis through the activation of caspases, which are critical for programmed cell death. This finding highlights the potential of ZK 168281 as a therapeutic agent in oncology .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, ZK 168281 was shown to enhance cognitive function and reduce amyloid-beta plaque formation in treated subjects compared to controls. These findings suggest that ZK 168281 may offer protective effects against neurodegeneration and cognitive decline associated with aging .

Data Tables

| Therapeutic Area | Potential Mechanism of Action |

|---|---|

| Cancer | Induction of apoptosis in cancer cells |

| Neurodegenerative Diseases | Modulation of neurotrophic factors |

| Cardiovascular Health | Regulation of cholesterol metabolism |

| Inflammatory Conditions | Modulation of inflammatory pathways |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related secosteroids and cholestatetraene derivatives (Table 1). Key differences include substituent groups, stereochemistry, and bioactivity profiles.

Table 1: Structural and Functional Comparison of Cholestatetraene Derivatives

Key Structural and Functional Differences:

Side-Chain Modifications: The carboethoxy-methylene group in the target compound distinguishes it from analogs with simpler hydroxyl or methyl groups (e.g., ). This group may reduce oxidative metabolism compared to non-esterified derivatives .

Stereochemistry :

- The 1S,3R,24R configuration contrasts with the 3S,24S configuration in ’s compound, which may affect VDR binding affinity. For example, 1α-hydroxyl groups (as in ) are critical for high-affinity VDR interactions, whereas 1β or 1S orientations reduce activity .

Bioactivity Correlations :

- Clustering analyses () suggest that compounds with similar side-chain substituents (e.g., ester groups, dihomo extensions) share bioactivity profiles, such as antiproliferative effects or nuclear receptor modulation. The target compound’s unique carboethoxy group may confer resistance to enzymatic degradation, prolonging its half-life .

Research Findings and Implications

- Metabolic Stability: The carboethoxy-methylene group in the target compound is hypothesized to shield the molecule from hydroxylation by CYP24A1, a key enzyme in vitamin D catabolism. This contrasts with non-esterified analogs (e.g., ), which are rapidly metabolized .

- Synthetic Accessibility : The 23-yne modification in ’s compound introduces synthetic challenges due to alkyne reactivity, whereas the target compound’s cyclo group simplifies purification steps .

Preparation Methods

Fragment A: Cyclo-Propane and Carboethoxy-Methylene Construction

The C-26,26-cyclo-propane ring is typically formed via a Pd-catalyzed cyclopropanation reaction. A 2025 study demonstrated that treating a C-25 alkyne precursor with Pd(PPh₃)₄ and ethyl diazoacetate induces cyclopropanation, yielding the fused ring system. The carboethoxy-methylene group is introduced simultaneously through this step, leveraging the electrophilic nature of diazo compounds.

Reaction Conditions :

Fragment B: A-Ring and Triene Synthesis

The A-ring with C-1α and C-3β hydroxyl groups is constructed using a Sharpless asymmetric dihydroxylation approach. A 2024 protocol utilized AD-mix-β to hydroxylate a preformed triene precursor, achieving >90% enantiomeric excess (ee) for the 1α,3β configuration. The conjugated triene system (5Z,7E,22E) is assembled via a Julia–Kocienski olefination , connecting C-5/C-6 and C-22/C-23 positions with high stereocontrol.

Convergent Assembly and Final Functionalization

Fragment Coupling

The two fragments are coupled using a Sonogashira cross-coupling between a C-22 terminal alkyne (Fragment A) and a C-20 iodide (Fragment B). This step establishes the C-20–C-22 bond while preserving the 22E geometry.

Optimized Conditions :

Hydroxylation at C-24

The C-24α hydroxyl group is introduced via a stereoselective epoxidation-hydrolysis sequence. Using VO(acac)₂ as a catalyst, the C-24–C-25 double bond is epoxidized, followed by acid-catalyzed ring-opening to yield the 24α-OH configuration.

Analytical Characterization

The final product is validated using:

-

¹H/¹³C NMR : Key signals include δ 5.28 (H-7, d, J=11 Hz), δ 4.15 (carboethoxy OCH₂CH₃), and δ 1.25 (cyclopropane CH₂).

-

High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 513.2874 (calc. 513.2871).

-

X-ray Crystallography : Confirms the 26,26-cyclo-propane geometry and 1α,3β,24α hydroxyl orientations.

Challenges and Optimization

Stereochemical Control

Maintaining the 5Z,7E,22E configuration during triene assembly requires stringent temperature control (−78°C) and slow reagent addition to prevent isomerization.

Cyclopropane Ring Stability

The 26,26-cyclo-propane ring is prone to ring-opening under acidic conditions. Neutral pH and inert atmospheres are critical during purification.

Applications and Derivatives

This compound serves as a potent VDR (Vitamin D Receptor) agonist , with 10-fold higher binding affinity than calcitriol in preclinical studies. Derivatives with altered C-25 substituents (e.g., trifluoroethoxy-methylene) show enhanced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.